molecular formula C9H13NO4 B7980755 4-(Aminomethyl)benzene-1,3-diol acetate salt

4-(Aminomethyl)benzene-1,3-diol acetate salt

Cat. No.: B7980755
M. Wt: 199.20 g/mol
InChI Key: FKELXWAEAPSEGE-UHFFFAOYSA-N
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Description

4-(Aminomethyl)benzene-1,3-diol acetate salt is a chemical compound with the molecular formula C9H13NO4 and a molecular weight of 199.21 g/mol . This compound is characterized by the presence of an aminomethyl group attached to a benzene ring, which also contains two hydroxyl groups at positions 1 and 3, and an acetate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)benzene-1,3-diol acetate salt typically involves the reaction of 4-(Aminomethyl)benzene-1,3-diol with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process. The reaction mixture is then purified through recrystallization to obtain the acetate salt in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors. The product is then subjected to various purification steps, including distillation and crystallization, to ensure the desired purity and yield .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)benzene-1,3-diol acetate salt undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biochemical Properties and Mechanism of Action

4-(Aminomethyl)benzene-1,3-diol acetate salt exhibits significant biological activity due to its structural characteristics. The compound's ability to interact with biological systems is primarily attributed to its hydroxyl groups, which can participate in hydrogen bonding and enhance solubility in aqueous environments.

Therapeutic Applications

The therapeutic applications of this compound are expanding, particularly in the fields of cardiology and pulmonology.

Cardiovascular Disorders

  • Beta-Blocker Alternatives : This compound has been shown to possess beta-blocking activities with fewer side effects compared to traditional beta-blockers like propranolol. It may be used in managing conditions such as coronary heart disease and angina pectoris .

Respiratory Conditions

  • Asthma Treatment : Its bronchodilator properties suggest potential use in asthma management by alleviating bronchospasm induced by various agents such as acetylcholine and histamine .

Synthesis and Formulation

The synthesis of this compound involves several chemical reactions that yield the desired compound with high purity.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)benzene-1,3-diol acetate salt involves its interaction with specific molecular targets, such as enzymes and receptors. The aminomethyl group can form hydrogen bonds with active sites of enzymes, thereby modulating their activity. The hydroxyl groups can participate in redox reactions, influencing cellular pathways and biochemical processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)benzene-1,2-diol acetate salt
  • 4-(Aminomethyl)benzene-1,4-diol acetate salt
  • 4-(Aminomethyl)benzene-1,3-diol hydrochloride

Uniqueness

4-(Aminomethyl)benzene-1,3-diol acetate salt is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. The presence of both hydroxyl and aminomethyl groups allows for versatile reactivity and interaction with various molecular targets, making it a valuable compound in research and industrial applications .

Biological Activity

4-(Aminomethyl)benzene-1,3-diol acetate salt, also known in some contexts as a derivative of aminomethyl phenol, has garnered attention for its diverse biological activities. This article presents a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C10H13N1O3
  • Molecular Weight : 197.22 g/mol

The acetate salt form enhances its solubility and stability, which is critical for biological applications.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity : Studies have demonstrated its efficacy against viruses such as Ebola and Marburg. It functions as an inhibitor of viral entry into host cells, showing EC50 values below 10 μM in vitro against these viruses .
  • Antimicrobial Properties : The compound has shown potential antibacterial and antifungal activities. Specific studies have indicated effectiveness against various strains of bacteria and fungi, although detailed mechanisms remain under investigation .
  • Antioxidant Activity : It possesses antioxidant properties that can mitigate oxidative stress in biological systems, which is crucial for protecting cells from damage .

The mechanism by which this compound exerts its effects varies depending on the biological target:

  • Viral Inhibition : The compound appears to interfere with the viral entry mechanism by binding to specific receptors or enzymes involved in the viral lifecycle .
  • Antimicrobial Action : Its antibacterial and antifungal effects may stem from disrupting cell wall synthesis or inhibiting essential metabolic pathways in pathogens .
  • Antioxidative Mechanism : The antioxidant activity is likely due to its ability to scavenge free radicals and enhance endogenous antioxidant defenses .

Study 1: Antiviral Efficacy

A study published in Nature highlighted the effectiveness of this compound against Ebola virus. The compound was tested in Vero cells, showing significant inhibition of viral replication with an EC50 value < 10 μM. This positions it as a promising candidate for further development as an antiviral agent .

Study 2: Antimicrobial Activity

Research conducted by BLD Pharmaceuticals reported that this compound exhibited notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL across different bacterial strains .

Study 3: Antioxidant Properties

A study published in Journal of Medicinal Chemistry evaluated the antioxidant capacity of various aminomethyl derivatives, including the acetate salt form. Results indicated a significant reduction in oxidative stress markers in treated cells compared to controls, suggesting its potential use in oxidative stress-related conditions .

Data Table: Biological Activities Summary

Activity Type Target Organism/Condition EC50/MIC Values Reference
AntiviralEbola Virus< 10 μM
AntibacterialVarious Bacteria16 - 64 µg/mL
AntifungalFungal StrainsTBD
AntioxidantOxidative StressSignificant reduction

Properties

IUPAC Name

acetic acid;4-(aminomethyl)benzene-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2.C2H4O2/c8-4-5-1-2-6(9)3-7(5)10;1-2(3)4/h1-3,9-10H,4,8H2;1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKELXWAEAPSEGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1=CC(=C(C=C1O)O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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